3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN4O2/c1-28-13-17(23-26-22(27-31-23)14-6-5-7-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-8-3-2-4-9-29/h5-7,10-13H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBBBLQMCYHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor.
Piperidine substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole and quinoline rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The combination of fluorine, bromine, and piperidine moieties suggests possible applications in drug design, particularly for targeting central nervous system disorders.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Target Compound
- Core: 1,4-dihydroquinolin-4-one.
- Key substituents :
- 1,2,4-oxadiazole with 3-bromophenyl at position 3.
- 6-Fluoro, 1-methyl, and 7-piperidin-1-yl.
Comparative Analogs
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () Core: Triazinoindole-pyrazole-indolone hybrid. Substituents: 4-Bromophenyl (vs. 3-bromophenyl in the target), dimethyl groups. Key difference: Triazinoindole core may confer distinct electronic properties compared to oxadiazole-quinolinone systems .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, )
- Core : Pyrazol-3-one.
- Substituents : 4-Chlorophenyl and bromo groups.
- Key difference : Pyrazolone cores are more polarizable than oxadiazoles, affecting solubility and reactivity .
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (Example 5.18, )
- Core : Pyrazol-3-one.
- Substituents : Trifluoromethylphenyl (electron-withdrawing) vs. bromophenyl (halogen bonding).
- Key difference : CF₃ groups enhance metabolic stability but may reduce membrane permeability .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Halogen Substituent | Heterocycle | Additional Groups | LC/MS (m/z) [M+H]+ |
|---|---|---|---|---|---|
| Target Compound | Quinolin-4-one | 3-Bromophenyl | 1,2,4-Oxadiazole | 6-Fluoro, 1-methyl, 7-piperidin-1-yl | N/A |
| 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-... | Triazinoindole-pyrazole | 4-Bromophenyl | Triazinoindole | 6,6-Dimethyl | N/A |
| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-pyrazol-3-one (Example 5.17) | Pyrazol-3-one | 4-Chlorophenyl | Pyrazole | 1,5-Dimethyl | 301, 303, 305 |
| 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-pyrazol-3-one (Example 5.18) | Pyrazol-3-one | 4-Trifluoromethylphenyl | Pyrazole | 1,5-Dimethyl | N/A |
Research Findings and Implications
Electronic and Steric Effects
Biological Activity
The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H19BrFN5O
- Molecular Weight : 390.28 g/mol
- IUPAC Name : 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity and membrane permeability, allowing for better interaction with microbial membranes.
- Anticancer Properties : Research indicates that similar quinoline derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The oxadiazole moiety is known to interact with DNA, potentially leading to the disruption of cancer cell replication.
- Neuroprotective Effects : The piperidine ring may contribute to neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Study 1] |
| Anticancer | Induction of apoptosis | [Study 2] |
| Neuroprotective | Reduction of oxidative stress | [Study 3] |
Case Studies
Several studies have investigated the biological activity of compounds related to 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one:
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of metabolic pathways essential for bacterial survival.
- Cancer Cell Studies : A study on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through intrinsic pathways involving caspase activation.
- Neuroprotective Mechanism : In a model of oxidative stress-induced neuronal damage, the compound showed protective effects by upregulating antioxidant enzymes and reducing markers of apoptosis in cultured neurons.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?
The compound is synthesized via multi-step reactions involving Claisen–Schmidt condensation and Michael addition , with intermediates purified using column chromatography (e.g., silica gel, eluents like 10% methanol in dichloromethyl) . Key steps include:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions.
- Piperidine substitution : Nucleophilic displacement using brominated intermediates under inert atmospheres.
- Purification : Final compounds are validated via HPLC (>94% purity) and elemental analysis .
Q. How is the compound characterized to confirm its structural identity and purity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.7–8.1 ppm, quaternary carbons near δ 160 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What analytical techniques ensure batch-to-batch reproducibility in purity assessment?
- HPLC with UV detection : Uses C18 columns, gradient elution (e.g., acetonitrile/water), and retention time matching against reference standards .
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues or decomposition below 200°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent variation : Synthesize analogs with halogen (Cl/F), alkyl, or electron-donating groups on the oxadiazole or quinolinone moieties.
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .
- Biological testing : Prioritize analogs with IC₅₀ values <10 μM in enzyme inhibition assays, validated via dose-response curves (n ≥ 3 replicates) .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
Q. How can environmental fate studies evaluate the compound’s ecological impact?
- Abiotic degradation : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) over 28 days, analyzing by LC-MS/MS .
- Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge, monitoring via TOC analysis .
Q. What experimental designs mitigate false positives in biological activity assays?
- Counter-screening : Test compounds against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuity.
- Cytotoxicity controls : Include cell viability assays (e.g., MTT) at 10× IC₅₀ to confirm selectivity .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- pH-solubility profiling : Use buffers (e.g., ammonium acetate, pH 6.5) to identify optimal conditions for parenteral administration .
- Nanoparticle encapsulation : Employ PLGA polymers (e.g., 50:50 lactide:glycolide) via solvent evaporation to enhance bioavailability .
Q. What statistical approaches validate reproducibility in pharmacological data?
- Randomized block designs : Assign treatments to blocks (e.g., cell culture plates) to control for batch effects .
- ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (α = 0.05) .
Q. How are stability studies designed to assess long-term storage conditions?
- ICH Q1A guidelines : Test accelerated stability (40°C/75% RH for 6 months) and monitor degradation products via UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
